molecular formula C44H88O2 B14446382 Octacosyl Hexadecanoate CAS No. 78509-52-1

Octacosyl Hexadecanoate

Cat. No.: B14446382
CAS No.: 78509-52-1
M. Wt: 649.2 g/mol
InChI Key: DUUVLSQFLIAPFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octacosyl Hexadecanoate can be synthesized through the esterification reaction between octacosanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

C28H58OH+C16H32O2C44H88O2+H2O\text{C}_{28}\text{H}_{58}\text{OH} + \text{C}_{16}\text{H}_{32}\text{O}_2 \rightarrow \text{C}_{44}\text{H}_{88}\text{O}_2 + \text{H}_2\text{O} C28​H58​OH+C16​H32​O2​→C44​H88​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octacosyl Hexadecanoate can undergo oxidation reactions, particularly at the alcohol and ester functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield octacosanol and hexadecanoic acid.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.

    Hydrolysis: H₂O, HCl or NaOH, under reflux conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Octacosyl Hexadecanoate is used as a model compound in studies of lipid behavior and interactions. It is also employed in the synthesis of other complex lipids and esters.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the formulation of lipid-based drug delivery systems.

Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and component of waxes and polishes. It is also utilized in the production of biodegradable plastics .

Mechanism of Action

The mechanism of action of Octacosyl Hexadecanoate is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid bilayers, enhancing membrane stability and fluidity. In industrial applications, its hydrophobic properties contribute to its effectiveness as a lubricant and water-repellent agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its high molecular weight and long carbon chains contribute to its stability and hydrophobicity, making it particularly useful in applications requiring water repellency and lubrication .

Properties

CAS No.

78509-52-1

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

octacosyl hexadecanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

DUUVLSQFLIAPFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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